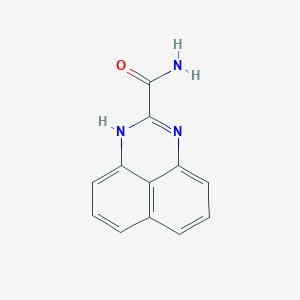

1H-Perimidine-2-carboxamide

Description

Significance of Perimidine Scaffolds in Modern Chemical Synthesis and Design

Perimidine, a tricyclic heteroaromatic system, is formed by the fusion of a pyrimidine (B1678525) ring with a naphthalene (B1677914) moiety at the 1,8-positions. nih.gov This unique structural arrangement imparts amphoteric chemical properties, meaning it exhibits characteristics of both electron-rich and electron-deficient systems simultaneously. materialsciencejournal.org The naphthalene part of the scaffold allows for electrophilic substitution reactions, while the heteroaromatic ring is susceptible to nucleophilic attack. nih.gov This dual reactivity makes the perimidine scaffold a versatile and fascinating subject for chemical research and a valuable building block in the synthesis of a wide array of organic compounds. materialsciencejournal.org

The significance of perimidine scaffolds extends across various scientific and industrial domains. Researchers have explored their applications in materials science, dye chemistry, polymer chemistry, and as photosensors. materialsciencejournal.org In the realm of medicinal chemistry, perimidine derivatives have been investigated for a multitude of pharmacological activities, including antitumor, antiulcer, antimicrobial, and antifungal properties. researchgate.neteurekaselect.com Their inherent fluorescence, a characteristic of the naphthalene moiety, also makes them suitable for bio-imaging and the staining of biomolecules. researchgate.net The development of environmentally friendly, or "green," synthesis methods for these compounds is an active area of research, further enhancing their appeal in modern chemical design. materialsciencejournal.orgresearchgate.net

Contextualization of 1H-Perimidine-2-carboxamide within Perimidine Derivatives

This compound is a specific derivative of the parent perimidine core, characterized by a carboxamide group (-CONH2) attached to the second carbon atom of the perimidine ring system. The synthesis of 2-substituted perimidines, including those with carboxamide-related functionalities, is a well-established area of study. Most synthetic routes involve the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with various carbonyl compounds. nih.gov For instance, the reaction of NDA with iminoester hydrochlorides has been shown to be an effective method for producing 2-substituted perimidines. researchgate.net

The introduction of a carboxamide group at the 2-position significantly influences the molecule's electronic properties and potential for intermolecular interactions, such as hydrogen bonding. This functionalization is a key strategy for modulating the biological activity and material properties of the perimidine scaffold. The carboxamide moiety is a common feature in many biologically active molecules, and its incorporation into the perimidine structure creates a new set of derivatives with unique potential. For example, research has been conducted on the synthesis of N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides, highlighting the ongoing efforts to create complex perimidine structures with potential applications. tandfonline.com

Overview of Academic Research Trajectories for Perimidine-2-carboxamide Analogues

Academic research into perimidine-2-carboxamide analogues is diverse, reflecting the broad potential of the perimidine scaffold. A significant trajectory involves the synthesis and evaluation of these analogues for their pharmacological activities. For instance, various 2-substituted-2,3-dihydro-1H-perimidine derivatives have been synthesized and tested for their antibacterial and anti-inflammatory properties. researchgate.net

Another major research focus is the development of novel and efficient synthetic methodologies. nih.gov This includes the use of various catalysts, such as ytterbium(III) triflate and indium(III) chloride, to improve reaction yields and facilitate the synthesis under milder, more environmentally friendly conditions. nih.gov Microwave-assisted synthesis has also been explored as a means to accelerate the production of perimidine derivatives. researchgate.net

Furthermore, the unique photophysical properties of perimidines have spurred research into their application as sensors. materialsciencejournal.orgresearchgate.net The modification of the perimidine core with different functional groups, including those derived from carboxamides, can tune their fluorescence response, making them suitable for detecting specific ions or molecules. researchgate.net Structural studies, including single-crystal X-ray analysis and NMR spectroscopy, are also crucial for understanding the structure-property relationships in these compounds, as demonstrated in studies of 2-(pyridin-2-yl)-1H-perimidine and its N-methylated analogues. nih.gov

The table below provides a glimpse into the research on various perimidine analogues, showcasing the diversity of substituents and the primary focus of the research.

| Perimidine Analogue | Substituent at C-2 | Primary Research Focus | Reference |

| 2-Aryl-2,3-dihydro-1H-perimidines | Various aryl groups | Synthesis and evaluation as PTP1B inhibitors | researchgate.net |

| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | 1H-Imidazol-2-yl | Synthesis and structural characterization | mdpi.com |

| 2-(Pyridin-2-yl)-1H-perimidine | Pyridin-2-yl | Synthesis and structural analysis | nih.gov |

| N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides | (Amino)-2,2,2-trichloroethyl)carboxamide derivatives | Synthetic protocol development | tandfonline.com |

| 2-Substituted-2,3-dihydro-1H-perimidines | Various alkyl and aryl groups | Synthesis and antimicrobial/anti-inflammatory activity | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

20957-19-1 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

1H-perimidine-2-carboxamide |

InChI |

InChI=1S/C12H9N3O/c13-11(16)12-14-8-5-1-3-7-4-2-6-9(15-12)10(7)8/h1-6H,(H2,13,16)(H,14,15) |

InChI Key |

YTWLYXPBMJMMMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1h Perimidine 2 Carboxamide and Its Analogues

Cyclization Protocols for Perimidine Ring Formation

The formation of the perimidine ring is the crucial step in the synthesis of 1H-perimidine-2-carboxamide and its derivatives. materialsciencejournal.orgnih.gov This transformation is most commonly achieved through the cyclization of a diamino group with a carbonyl-containing fragment. nih.gov

Condensation Reactions Involving Naphthalene-1,8-diamine and Carboxamide Precursors

A primary and widely employed method for constructing the perimidine framework involves the condensation of naphthalene-1,8-diamine with various carboxamide precursors. nih.govtandfonline.com Naphthalene-1,8-diamine, a colorless solid that can darken upon exposure to air, serves as the foundational building block for the synthesis of perimidines. wikipedia.org

The reaction of naphthalene-1,8-diamine with compounds containing a carboxamide functional group or its synthetic equivalents leads to the formation of the perimidine ring. For instance, a direct and efficient protocol has been developed for the synthesis of 1H-perimidin-2-amine derivatives, which bear an N-(2,2,2-trichloroethyl)carboxamide substituent. tandfonline.com This method involves the reaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides. tandfonline.com The reaction proceeds through the likely formation of a thiourea (B124793) intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the perimidine ring. tandfonline.com This approach has been successful in producing a series of novel 1H-perimidin-2-amine derivatives in good yields, ranging from 67-82%. tandfonline.com

Another approach involves the reaction of 1,8-diaminonaphthalene (B57835) with iminoester hydrochlorides derived from substituted phenylacetic acids, which has been shown to be an effective route to 2-substituted perimidines. researchgate.net Additionally, the condensation of 1,8-diaminonaphthalene with itaconic and citraconic anhydrides at low temperatures provides another pathway to perimidine derivatives, with the substituent on the anhydride (B1165640) influencing the cyclization pathway. researchgate.net

The versatility of this condensation strategy is further highlighted by the one-pot, three-component reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, aromatic aldehydes, and 1-benzylpiperidin-4-one to produce pyrimido[4,5-b] materialsciencejournal.orgmdpi.comnaphthyridin-4(1H)-one derivatives, showcasing the adaptability of cyclization reactions in generating complex heterocyclic systems. researchgate.net

Catalyst-Mediated Synthetic Approaches

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of perimidine-2-carboxamides is no exception. Various catalytic systems have been developed to enhance the efficiency, selectivity, and environmental compatibility of these synthetic transformations. materialsciencejournal.orgnih.gov

Both Brønsted and Lewis acids have proven to be effective catalysts for the synthesis of perimidines. materialsciencejournal.org Lewis acids, which act by accepting an electron pair, can activate electrophiles, thereby facilitating nucleophilic attack and subsequent cyclization. youtube.com In the context of perimidine synthesis, Lewis acids like indium(III) chloride have been used to catalyze the cyclo-condensation of 1,8-naphthalenediamine with carbonyl compounds in water at room temperature. nih.gov Similarly, bismuth(III) chloride has been employed to catalyze the reaction between naphthalene-1,8-diamine and various ketones. materialsciencejournal.org The use of ytterbium chloride has also been reported for the synthesis of functionalized perimidines by reacting aryl diamines with β-carbonyl compounds. materialsciencejournal.org

Brønsted acids, which are proton donors, also facilitate perimidine synthesis. researchgate.netnih.gov For example, sulfamic acid has been demonstrated as a green and highly efficient catalyst for the synthesis of mono-, bis-, and spiro-perimidines through the condensation of 1,8-diaminonaphthalene with aldehydes or ketones. researchgate.net Another example is the use of bis(oxalato)boric acid (HBOB) in refluxing ethanol (B145695), which has shown excellent catalytic efficiency in the synthesis of substituted 2,3-dihydro-1H-perimidines from naphthalene-1,8-diamine and ketones. nih.gov

| Catalyst Type | Specific Catalyst | Reactants | Key Features |

| Lewis Acid | Indium(III) chloride | 1,8-naphthalenediamine, carbonyl compounds | Water-stable, ambient temperature. nih.gov |

| Lewis Acid | Bismuth(III) chloride | Naphthalene-1,8-diamine, ketones | Effective for ketone substrates. materialsciencejournal.org |

| Lewis Acid | Ytterbium chloride | Aryl diamines, β-carbonyl compounds | Synthesis of functionalized perimidines. materialsciencejournal.org |

| Brønsted Acid | Sulfamic acid | 1,8-diaminonaphthalene, aldehydes/ketones | Green, efficient, high yields. researchgate.net |

| Brønsted Acid | Bis(oxalato)boric acid (HBOB) | Naphthalene-1,8-diamine, ketones | Green solvent, mild conditions, recoverable catalyst. nih.gov |

The development of heterogeneous and nanocatalysts represents a significant advancement in the synthesis of perimidines, aligning with the principles of green chemistry by offering advantages such as easy separation, reusability, and often milder reaction conditions. nih.govnih.govmdpi.comnih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, simplify product purification and catalyst recovery. google.comcapes.gov.br For instance, Fe3O4/SO3H@zeolite-Y, a magnetic nanocatalyst, has been successfully used for the synthesis of 2-aryl perimidine derivatives. nih.gov The magnetic nature of this catalyst allows for its easy separation from the reaction mixture using an external magnet. nih.gov Another example is the use of nano-silica sulfuric acid (NSSA) as a solid acid catalyst for the cyclocondensation of aromatic aldehydes with 1,8-diaminonaphthalene. materialsciencejournal.org Zeolite NaY has also been employed as a catalyst for the reaction of 1,8-diaminonaphthalene with aromatic aldehydes at room temperature. materialsciencejournal.org

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. researchgate.netmdpi.com Fe3O4 nanoparticles have been utilized for the synthesis of perimidine derivatives under solvent-free conditions. materialsciencejournal.org Furthermore, sulfonated ordered nanoporous carbon has been shown to effectively catalyze the synthesis of perimidines from the cyclocondensation of various aldehydes and ketones with 1,8-diaminonaphthalene in ethanol at room temperature. materialsciencejournal.org

| Catalyst | Reactants | Conditions | Advantages |

| Fe3O4/SO3H@zeolite-Y | Naphthalene-1,8-diamine, various aldehydes | Room temperature, various solvents | Magnetic, recyclable, eco-friendly. nih.gov |

| Nano-silica sulfuric acid (NSSA) | 1,8-diaminonaphthalene, aromatic aldehydes | Not specified | Solid acid, direct method. materialsciencejournal.org |

| Zeolite NaY | 1,8-diaminonaphthalene, aromatic aldehydes | Room temperature | Heterogeneous catalyst. materialsciencejournal.org |

| Fe3O4 nanoparticles | 1,8-diaminonaphthalene, various aldehydes | Solvent-free | Recyclable, efficient. materialsciencejournal.org |

| Sulfonated ordered nanoporous carbon | 1,8-diaminonaphthalene, aldehydes/ketones | Room temperature, ethanol | Effective catalyst. materialsciencejournal.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. rsc.org In the context of perimidine synthesis, organocatalysts have been successfully employed to promote the formation of the perimidine ring.

For example, squaric acid has been identified as an effective organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water, a green reaction medium. eurekaselect.com This method is notable for its environmental friendliness and the potential for catalyst recovery and reuse. researchgate.net Phenyl boronic acid has also been used as a catalyst for the synthesis of 2,3-dihydro-1H-perimidine derivatives by reacting naphthalene-1,8-diamine with ketones in ethanol. materialsciencejournal.org Furthermore, molecular iodine has been reported as a highly active catalyst for the synthesis of perimidines from the reaction of 1,8-diaminonaphthalene and aromatic aldehydes, affording high to exceptional yields. materialsciencejournal.org

| Organocatalyst | Reactants | Solvent | Key Features |

| Squaric acid | Not specified | Water | Green, metal-free, reusable catalyst. eurekaselect.comresearchgate.net |

| Phenyl boronic acid | Naphthalene-1,8-diamine, ketones | Ethanol | Effective for ketone substrates. materialsciencejournal.org |

| Molecular iodine | 1,8-diaminonaphthalene, aromatic aldehydes | Not specified | Highly active, high yields. materialsciencejournal.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for perimidine-2-carboxamides and their analogues. materialsciencejournal.orgeurekaselect.commdpi.com These principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov

Several green approaches have been reported for perimidine synthesis. materialsciencejournal.org The use of water as a solvent, as seen in the squaric acid-catalyzed synthesis of 2,3-dihydro-1H-perimidines, is a prime example of a green chemistry approach. eurekaselect.com Additionally, solvent-free reaction conditions, such as the use of grinding or mechanochemical methods, have been developed. For instance, grinding 1,8-diaminonaphthalene with aldehydes in a mortar and pestle has been shown to produce 2,3-dihydro-1H-perimidines in moderate to excellent yields. materialsciencejournal.org

The utilization of recoverable and reusable catalysts, such as the magnetic nanocatalyst Fe3O4/SO3H@zeolite-Y and the organocatalyst squaric acid, aligns with the green chemistry principle of atom economy and waste reduction. eurekaselect.comnih.govresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction rates and often leads to higher yields with reduced energy consumption. materialsciencejournal.org For example, microwave irradiation has been used to facilitate the synthesis of (Z)-N-(2-argio-1-(1H-perimidin-2-yl)vinyl)benzamide derivatives. materialsciencejournal.org

| Green Chemistry Approach | Specific Method | Reactants | Advantages |

| Green Solvent | Use of water | Not specified | Environmentally benign. eurekaselect.com |

| Solvent-Free | Grinding/Mechanochemistry | 1,8-diaminonaphthalene, aldehydes | Reduced waste, simple procedure. materialsciencejournal.org |

| Reusable Catalyst | Magnetic Nanocatalyst | Naphthalene-1,8-diamine, various aldehydes | Easy separation, recyclability. nih.gov |

| Energy Efficiency | Microwave Irradiation | Various substrates | Faster reactions, higher yields. materialsciencejournal.org |

Solvent-Free and Aqueous Reaction Conditions

In a push towards greener chemistry, synthetic protocols are increasingly being developed to minimize or eliminate the use of volatile organic solvents. Aqueous and solvent-free conditions represent two of the most effective strategies in this domain.

One-pot, multi-component reactions conducted "on-water" have proven to be an efficient and environmentally benign method for synthesizing complex heterocyclic systems. nih.gov This approach leverages the unique properties of water to facilitate reactions, often leading to good or even excellent yields. nih.gov The process typically involves the Knoevenagel condensation of starting materials, followed by Michael addition, cyclization, and aromatization steps to yield the final heterocyclic product. nih.gov Key advantages of this methodology include the use of a non-toxic and readily available solvent, reduced waste products, and often simplified workup procedures where the product can be isolated by simple filtration. nih.govnih.gov

Solvent-free synthesis can be achieved by fusing reagents at elevated temperatures or through mechanochemical methods. For instance, the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) can be carried out by heating the mixture in a sand bath, demonstrating a viable solvent-free pathway for heterocycle formation. nih.gov

Microwave-Assisted and Mechanochemical Synthesis

The use of alternative energy sources like microwave (MW) irradiation and mechanochemical force (ball milling) has revolutionized synthetic organic chemistry. These techniques offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product selectivity. nih.govmdpi.com

Microwave-assisted synthesis has been successfully applied to the formation of various nitrogen-containing heterocycles, including pyrimidine (B1678525) and imidazole (B134444) analogues. nih.govnih.gov The general strategy often involves the condensation of appropriate building blocks under controlled microwave heating. nih.gov For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidinones was optimized by adjusting the microwave temperature to 180 °C, which consumed the reagents within 20 minutes and produced the target compound in 84% yield. nih.gov This represents a significant improvement over conventional protocols which can take several hours or even days to achieve lower yields. nih.govlew.ro The efficiency of microwave heating is often enhanced by the use of a suitable base, such as cesium carbonate, although cheaper alternatives like potassium carbonate are also effective. nih.gov

Mechanochemical synthesis, typically performed in a ball mill, offers a solvent-free alternative for constructing chemical bonds. A deoxygenative route to the alkynylation of heterocyclic N-oxides has been successfully demonstrated under ball milling conditions, showcasing the power of this technique in modern synthesis. acs.org

| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol | Reference |

|---|---|---|---|

| Reaction Time | ~2 days | A few minutes | nih.gov |

| Product Yield | Moderate | Significantly Improved | nih.gov |

| Energy Consumption | High | Low | lew.ro |

| Solvent Usage | High | Reduced | lew.ro |

Derivatization Strategies at the Carboxamide Moiety

The carboxamide group (-CONH2) on the perimidine ring is a key functional handle that allows for extensive structural modification. These derivatization strategies are crucial for tuning the molecule's physicochemical properties.

The nitrogen atom of the carboxamide can be readily substituted through various amidation reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space of accessible analogues. A common strategy involves the reaction of a perimidine bearing a primary amine with an acid chloride. nih.gov For example, to increase lipophilicity, amides with long aliphatic chains have been synthesized using long-chain acid chlorides. nih.gov

In other instances, extensive structure-activity relationship (SAR) studies have been conducted around the amide moiety, leading to the identification of optimal substituents. For example, in a series of dihydroxypyrimidine carboxamides, the p-fluorobenzylamide was identified as a particularly effective group. nih.gov The synthesis of more complex derivatives, such as N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides, has also been achieved, demonstrating the versatility of N-substitution reactions. tandfonline.com The basicity of substituents can also be tuned; for instance, N-methylation or the introduction of groups with varied electronic properties can significantly alter the molecule's characteristics. acs.org

| Starting Moiety | Reagent | Resulting N-Substituted Group | Purpose/Example | Reference |

|---|---|---|---|---|

| Primary Amine/Amide | Long-chain acid chloride (n=4-9 carbons) | N-Alkanoyl amide | Increase lipophilicity | nih.gov |

| Primary Amine/Amide | p-Fluorobenzyl chloride/acid | N-(p-Fluorobenzyl)amide | Optimize biological activity in SAR study | nih.gov |

| Primary Amine/Amide | Methylating agent | N-Methyl amide | Tune basicity and molecular properties | acs.org |

| Primary Amine/Amide | N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides | N-(1-(amino)-2,2,2-trichloroethyl)carboxamide | Synthesis of complex, functionalized derivatives | tandfonline.com |

Modification of the carbonyl group (C=O) within the carboxamide moiety is generally more challenging than N-substitution due to the high stability of the amide bond. Such transformations are less commonly reported for the this compound scaffold. Theoretical strategies could include reduction of the carbonyl to a methylene (B1212753) group (CH2) to form an ethylamine (B1201723) bridge, or reaction with powerful nucleophiles like organometallic reagents. However, these reactions often require harsh conditions that may not be compatible with the rest of the perimidine ring system.

Regioselective Synthesis of Substituted this compound Architectures

Regioselectivity is paramount in the synthesis of substituted heterocycles, ensuring that functional groups are installed at the correct positions. For the this compound framework, regiocontrol is typically established during the construction of the perimidine ring itself.

The synthesis usually begins with a substituted naphthalene-1,8-diamine. The nature and position of substituents on this starting material dictate the final substitution pattern on the perimidine core. A highly efficient method for constructing the pyrimidine ring involves a one-pot tandem reaction between 1,3-diynes and guanidine (B92328), where the reaction proceeds through a regioselective heterocyclization. rsc.org

Similarly, multi-component reactions provide an effective strategy for achieving regioselectivity. nih.gov For example, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides is achieved with high regiocontrol from specific starting materials. acs.orgnih.gov The principles of these reactions, which involve the controlled sequence of bond formations between multiple components, are directly applicable to the synthesis of targeted this compound architectures. The presence of certain functional groups on the precursors can direct the cyclization mechanism, ensuring the formation of the desired regioisomer. acs.orgnih.gov

Mechanism-Based Synthetic Protocols for Targeted this compound Derivatives

A deep understanding of reaction mechanisms allows for the design of sophisticated synthetic protocols that yield specific, targeted derivatives. These mechanism-based approaches often involve tandem or cascade reactions where multiple transformations occur in a single pot.

A prime example for the perimidine system is the reaction of naphthalene-1,8-diamine with an N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamide. tandfonline.com The proposed mechanism suggests that the transformation proceeds through the initial formation of an intermediate thiourea. This intermediate then undergoes an intramolecular cyclization accompanied by the elimination of a hydrogen sulfide molecule, which closes the perimidine ring. tandfonline.com This protocol is a mechanism-driven, one-pot process that directly yields the desired 2-substituted perimidine derivative.

Another mechanism-based strategy involves a self-catalyzed hydrogen atom shift, which has been observed in the regioselective synthesis of certain imidazole carboxamides. acs.orgnih.gov In this process, a strategically placed functional group, such as a 2-hydroxyaryl moiety, controls the reaction pathway, guiding the cyclization to produce a single regioisomer. acs.orgnih.gov Such mechanism-based control is a powerful tool for the efficient and precise synthesis of complex heterocyclic structures like substituted 1H-perimidine-2-carboxamides.

Synthetic Yield Optimization and Scalability Considerations for Perimidine-2-carboxamide Production

The efficient and large-scale production of this compound and its analogues is critical for enabling their potential applications in various scientific and technological fields. Research efforts have been directed towards optimizing synthetic yields and developing scalable protocols. These endeavors primarily focus on the selection of catalysts, reaction media, and energy sources to enhance reaction efficiency, reduce environmental impact, and ensure economic viability for industrial-scale manufacturing.

Key strategies for yield optimization often revolve around the classical condensation reaction between 1,8-diaminonaphthalene (also known as naphthalenediamine or NDA) and a suitable carbonyl compound or its equivalent. nih.govresearchgate.net The choice of catalyst and reaction conditions plays a pivotal role in driving the reaction towards high yields and purity. nih.gov

Detailed Research Findings on Yield Optimization

Numerous studies have explored various catalytic systems and reaction parameters to improve the synthesis of perimidine cores. While research specifically detailing the optimization of this compound is limited, extensive work on analogous perimidine derivatives provides a strong foundation for developing efficient synthetic routes.

One common approach involves the cyclocondensation of 1,8-diaminonaphthalene with different aldehydes or ketones. nih.gov The optimization of these reactions has been systematically studied by varying catalyst loading, solvent type, and temperature. For instance, the use of organocatalysts like squaric acid in water has been shown to be effective. Researchers found that using a 10 mol% catalyst loading in water at 80 °C provided the best results in terms of yield. nih.gov Another green approach utilized bis(oxalato)boric acid (HBOB) as a catalyst in ethanol, achieving excellent yields (70–95%) with a 10 mol% catalyst concentration under reflux conditions. nih.gov

The use of microwave irradiation has also emerged as a powerful technique for accelerating the synthesis of perimidine derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net For example, the microwave-assisted cyclocondensation of 1,8-diaminonaphthalene and carboxylic acids under acidic conditions has produced various 2-substituted perimidines in high yields ranging from 65-80%. researchgate.net

The following table summarizes the findings from various studies on the synthesis of perimidine analogues, highlighting the conditions that have been optimized for higher yields.

Table 1: Optimization of Reaction Conditions for the Synthesis of Perimidine Analogues

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Squaric Acid (10 mol%) | Water | 80 °C | Not Specified | High | nih.gov |

| Bis(oxalato)boric acid (HBOB) (10 mol%) | Ethanol | Reflux | Not Specified | 70-95% | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Xylene | Reflux | Not Specified | Good | nih.gov |

| Cu(NO₃)₂·6H₂O | Ethanol | Room Temp | Short | High | nih.gov |

| Amberlyst 15 | Not Specified | Not Specified | Not Specified | High | nih.gov |

| Chitosan (B1678972) hydrochloride | Water | 90 °C | Not Specified | Moderate to High | nih.gov |

| Fe₃O₄/SO₃H@zeolite-Y | H₂O, EtOH, or others | Room Temp | Not Specified | High | nih.gov |

| Acidic (unspecified) | Not Specified | Microwave | Short | 65-80% | researchgate.net |

Scalability Considerations

Transitioning a synthetic protocol from a laboratory setting to industrial-scale production introduces a new set of challenges. For the synthesis of this compound, key considerations for scalability include the cost and availability of starting materials, the safety of the process, the efficiency of heat and mass transfer in large reactors, and the environmental impact of the synthesis, including solvent use and waste generation. acs.org

The development of "green" and eco-friendly protocols is a significant step towards scalable synthesis. nih.govmdpi.com Methods that utilize water as a solvent, employ reusable catalysts like Amberlyst 15 or squaric acid, and operate under mild conditions (room temperature or moderate heating) are particularly attractive for large-scale applications. nih.gov The use of a biopolymer-based catalyst like chitosan hydrochloride, which is biodegradable, further enhances the green credentials of the synthesis. nih.gov Similarly, magnetic nanocatalysts offer the advantage of easy separation and recyclability, which is a crucial factor in simplifying workup procedures at an industrial scale. nih.gov

Furthermore, protocols that offer high atom economy and reaction mass efficiency are preferred for large-scale production as they minimize waste. nih.gov For instance, the synthesis using chitosan hydrochloride was noted for its high atom economy (93.52%) and low E-factor (0.041), indicating a very low amount of waste produced per kilogram of product. nih.gov

Another important aspect of scalability is the ability to perform the synthesis in a continuous flow system rather than a batch process. While not explicitly reported for perimidines in the provided context, flow chemistry often allows for better control over reaction parameters, improved safety, and higher throughput, making it a desirable approach for industrial production.

The table below outlines key factors and preferred strategies for ensuring the scalability of this compound synthesis.

Table 2: Scalability Considerations for this compound Production

| Factor | Laboratory-Scale Focus | Scalable Production Strategy | Rationale for Scalability |

|---|---|---|---|

| Catalyst | Novelty and high yield | Low cost, high stability, reusability (e.g., heterogeneous or magnetic catalysts) | Reduces cost and simplifies product purification. nih.gov |

| Solvent | Effectiveness for dissolution and reaction | Green solvents (e.g., water, ethanol), solvent-free conditions, or recyclable solvents | Minimizes environmental impact and reduces operational costs. nih.govmdpi.com |

| Energy Input | Conventional heating, microwave | Efficient heating methods, lower reaction temperatures, continuous flow reactors | Improves energy efficiency and process safety. |

| Reaction Time | Not a primary constraint | Short reaction times, high throughput | Increases productivity and reduces operational costs. researchgate.net |

| Workup/Purification | Chromatography | Crystallization, filtration, extraction | Simplifies product isolation and reduces solvent waste. acs.orgmdpi.com |

| Atom Economy | Often secondary to yield | High atom economy, low E-Factor | Maximizes the incorporation of starting materials into the final product, minimizing waste. nih.gov |

Elucidation of Molecular Structure and Tautomerism in 1h Perimidine 2 Carboxamide Systems

Spectroscopic Methodologies for Structural Confirmation

A combination of advanced spectroscopic methods provides a powerful toolkit for the definitive structural confirmation of 1H-perimidine-2-carboxamide systems in both solution and solid states. These techniques offer detailed insights into the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to this compound derivatives has been pivotal. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. tandfonline.com For instance, in a study of 2-(pyridin-2-yl)-1H-perimidine, the ¹H NMR spectrum in CDCl₃ revealed distinct signals for the perimidine and pyridyl protons, with characteristic doublets and multiplets appearing in specific chemical shift ranges. nih.gov

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms. tandfonline.com COSY experiments reveal proton-proton couplings, allowing for the tracing of adjacent protons within the molecular structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC provides information about longer-range couplings (typically over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the complete molecular skeleton. mdpi.com These techniques have been successfully employed to confirm the structures of various novel 1H-perimidin-2-amine derivatives. tandfonline.com

Dynamic NMR spectroscopy has also been utilized to study phenomena such as prototropic tautomerism in related systems, like ethyl 1H-perimidine-2-carboxylate, by determining the free-energy barrier for the process. researchgate.net

Table 1: Illustrative NMR Data for Perimidine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(pyridin-2-yl)-1H-perimidine | CDCl₃ | 6.36 (d), 6.91 (d), 7.06–7.25 (m), 7.44–7.47 (m), 7.88 (td), 8.44 (d), 8.62–8.64 (m), 9.39 (br. s) | Not explicitly provided | nih.gov |

| 1-Methyl-2-(pyridin-2-yl)perimidine | CDCl₃ | 3.17 (s), 6.32 (dd), 6.94 (dd), 7.17–7.32 (m), 7.39–7.42 (m), 7.77–7.80 (m), 7.86–7.89 (m), 8.70 (m) | Not explicitly provided | nih.gov |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | DMSO-d₆ | 5.470 (s, CH-2), 6.529 (dd), 6.832 (s, NH), 7.009 (dd), 7.160 (d), 6.910 (br s), 7.133 (br s), 12.277 (br s) | 62.03 (CH-2), 105.21, 113.03, 116.09, 117.68, 127.29, 127.45, 134.75, 142.99, 147.43 | mdpi.com |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. tandfonline.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the perimidine ring and the amide group, C=O stretching of the amide, and C=N and C=C stretching vibrations of the aromatic system.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. tandfonline.com High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecule with high accuracy. mdpi.comrsc.org The fragmentation pattern observed in the mass spectrum can reveal the stability of different parts of the molecule and help to deduce its structure. For instance, in the mass spectral analysis of some pyrimidinethiones, the molecular ion peaks and characteristic fragment ions were formed by the successive loss of simple functional groups, followed by the decomposition of the heterocyclic rings. sapub.org

X-ray Diffraction Studies for Solid-State Molecular Architecture

Studies on related perimidine derivatives have revealed important structural features. For example, the crystal structure of 2-(pyridin-2-yl)-1H-perimidine showed that the molecule is almost planar, with a very small dihedral angle between the perimidine and pyridine (B92270) rings. nih.gov This planarity is stabilized by a weak intramolecular hydrogen bond. In contrast, N-methylation of the perimidine nitrogen leads to a significant increase in the twist between the two ring systems due to steric repulsion. nih.gov

In the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the compound was found to crystallize with a molecule of methanol, forming a stable solvate. mdpi.com The crystal packing is stabilized by a network of hydrogen bonds, including O-H···N, N-H···O, and N-H···N interactions, which lead to the formation of dimeric motifs. mdpi.com

Table 2: Selected Crystallographic Data for Perimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-(pyridin-2-yl)-1H-perimidine | Not specified | Not specified | Almost planar structure, intramolecular N-H···N hydrogen bond. | nih.gov |

| 1-Methyl-2-(pyridin-2-yl)perimidine | Not specified | Not specified | Significantly twisted conformation due to steric hindrance. | nih.gov |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Monoclinic | P2₁/c | Forms a 1:1 solvate with methanol, extensive hydrogen bonding network. | mdpi.com |

Note: This table presents crystallographic data for related perimidine compounds to exemplify the insights gained from X-ray diffraction studies.

Investigations into 1,3-Annular Tautomerism of this compound

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a key feature of many heterocyclic systems, including perimidines. academie-sciences.frthieme.de In the case of this compound, the potential for 1,3-annular tautomerism within the perimidine ring system is of significant interest.

The perimidine scaffold can theoretically exist in equilibrium between different tautomeric forms, most notably the imine and enamine forms. academie-sciences.frthieme.de The imine form contains a C=N double bond within the heterocyclic ring, while the enamine form possesses a C=C double bond adjacent to a nitrogen atom. The relative stability of these tautomers can be influenced by various factors, including the electronic nature of substituents and the solvent environment. academie-sciences.frnih.gov In many heterocyclic systems, the imine and enamine forms are the two predominant tautomers in both the gas phase and in solution. academie-sciences.fr

Substituents on the perimidine ring system can exert a profound influence on the position of the tautomeric equilibrium. nih.gov Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer relative to the other by altering the electron distribution within the molecule. For example, in a study of 1-benzamidoisoquinoline derivatives, the relative amount of the amide tautomer varied significantly with the electronic nature of the substituent on the phenyl ring, ranging from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group. nih.gov Similarly, in substituted adenines, the presence and position of substituents can change the tautomeric preferences. nih.gov The polarity of the solvent also plays a crucial role, as it can selectively solvate and stabilize the more polar tautomer. academie-sciences.frnih.gov For instance, increasing the polarity of the solvent often leads to an increase in the electron-donating ability of an amino group and the electron-accepting ability of a nitro group, thereby influencing the tautomeric balance. nih.gov

Conformational Analysis of the Carboxamide Side Chain

Rotational Isomers and Planarity

The rotation around the single bond connecting the carboxamide group to the perimidine ring at the C2 position gives rise to different conformers. The planarity of the system is a key consideration. Due to the sp² hybridization of the C2 carbon of the perimidine ring and the atoms of the carboxamide group, a tendency towards a planar arrangement is expected to maximize π-orbital overlap and resonance stabilization.

However, steric hindrance between the carbonyl oxygen or the amino group of the carboxamide and the peri-hydrogens (at positions 9) or the N-H group (at position 1) of the perimidine ring can lead to deviations from planarity. Computational studies, such as Density Functional Theory (DFT) calculations, on analogous heterocyclic carboxamides have shown that the energy difference between different conformers can be small, often leading to a dynamic equilibrium between multiple forms in solution. rsc.org

Intramolecular Hydrogen Bonding

A significant factor influencing the conformation of the carboxamide side chain is the potential for the formation of an intramolecular hydrogen bond. In this compound, a hydrogen bond can, in principle, form between the N-H proton of the perimidine ring (at the N1 position) and the carbonyl oxygen of the carboxamide group. This would result in a six-membered ring-like structure, which is a common and stabilizing motif in many organic molecules. mdpi.com

The formation of such an intramolecular hydrogen bond would lock the carboxamide group in a specific orientation, holding it coplanar with the perimidine ring. Studies on similar heterocyclic systems, such as 2-carboxamides of pyridine and pyrimidine (B1678525), have demonstrated the presence and significance of such intramolecular hydrogen bonds in determining the preferred conformation. nih.govchemrxiv.org The strength of this interaction would depend on the acidity of the perimidine N-H proton and the basicity of the carbonyl oxygen.

Insights from Analogous Structures

While direct data on this compound is scarce, research on the closely related perimidine-2-carboxylic acid and its ethyl ester provides valuable insights. DFT calculations have been performed on these molecules, which are expected to exhibit similar conformational behavior with respect to the orientation of the substituent at the C2 position. For these related molecules, a near-planar conformation is often predicted to be the most stable, stabilized by the formation of an intramolecular hydrogen bond between the perimidine N-H and the carbonyl oxygen.

The rotational barrier around the C2-C(O) bond is another crucial parameter. In related amide systems, these barriers can be significant enough to allow for the observation of distinct conformers by techniques like dynamic NMR spectroscopy at low temperatures. researchgate.net The energy barrier to rotation in this compound would be influenced by a combination of steric and electronic effects. The transition state for rotation would likely involve the disruption of the planar, hydrogen-bonded structure, leading to a significant energy penalty. libretexts.org

The following table summarizes hypothetical conformational data for this compound based on analogies with related structures.

| Dihedral Angle | Predicted Value (°) | Basis of Prediction |

| N1-C2-C(O)-N | ~0 or ~180 | Planarity favored by conjugation and potential intramolecular hydrogen bonding. |

| H1-N1···O=C | Favorable | Formation of a stabilizing six-membered intramolecular hydrogen bond is likely. |

This table presents predicted values based on the analysis of structurally similar compounds and general principles of conformational analysis, in the absence of direct experimental data for this compound.

Theoretical and Computational Chemistry of 1h Perimidine 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1H-Perimidine-2-carboxamide, DFT calculations, particularly using methods like B3LYP with a basis set such as 6-31G**, provide a detailed understanding of its structural and electronic properties. nih.gov

Optimization of Molecular Geometry and Bond Lengths

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. This process minimizes the energy of the molecule and provides accurate predictions of bond lengths and angles. For perimidine derivatives, techniques like single-crystal X-ray analysis can be used to experimentally determine these parameters, which then serve as a benchmark for the computationally optimized structures. nih.gov The optimization of this compound reveals the specific bond lengths between its constituent atoms, which are crucial for understanding its chemical behavior.

Below is a table showcasing typical bond lengths within the perimidine core structure, which are comparable to those expected in this compound.

| Bond | Typical Length (Å) |

| C-C (aromatic) | 1.36 - 1.42 |

| C-N (in the ring) | 1.33 - 1.39 |

| C-H | ~1.08 |

| N-H | ~1.01 |

| C=O (carboxamide) | ~1.23 |

| C-N (carboxamide) | ~1.33 |

| N-H (carboxamide) | ~1.01 |

Note: These are generalized values and the precise bond lengths for this compound would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical stability. libretexts.org

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For conjugated systems like perimidines, this gap tends to be smaller, leading to interesting electronic properties. libretexts.orgreddit.com The presence of the carboxamide group, which is electron-withdrawing, can further influence this energy gap and enhance the chemical reactivity of the compound. researchgate.net

The HOMO and LUMO energies, along with the energy gap, are calculated using DFT. These values are instrumental in predicting how this compound will interact with other molecules.

| Molecular Orbital | Typical Energy (eV) |

| HOMO | -5.0 to -6.5 |

| LUMO | -1.0 to -2.5 |

| Energy Gap | 3.5 to 4.5 |

Note: These values are illustrative and can vary based on the specific computational method and basis set used.

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP map shows regions of positive and negative electrostatic potential, which correspond to areas that are likely to act as electrophiles (electron-seeking) and nucleophiles (nucleus-seeking), respectively. nih.gov

For this compound, the MESP map would likely show negative potential (red and yellow areas) around the nitrogen atoms of the perimidine ring and the oxygen atom of the carboxamide group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine and amide groups would exhibit positive potential (blue areas), making them susceptible to nucleophilic attack. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are calculated using the results from DFT computations and are essential for building quantitative structure-activity relationship (QSAR) models. nih.govchemrxiv.org

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of the resistance to change in electron distribution ( (I-A)/2 ). A lower hardness value indicates higher reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η). Higher softness corresponds to higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule ( μ2/2η ), where μ is the chemical potential.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical environments.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Ease of donating an electron |

| Electron Affinity (A) | -ELUMO | Ease of accepting an electron |

| Electronegativity (χ) | (I+A)/2 | Overall electron-attracting ability |

| Chemical Hardness (η) | (I-A)/2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1/η | Propensity to react |

| Electrophilicity Index(ω) | μ2/2η | Capacity to accept electrons |

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational stability and how it behaves in different environments, such as in solution. nih.gov

By simulating the molecule's movements, researchers can identify its most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly affect its binding affinity. nih.gov The simulations can reveal the flexibility of the carboxamide group and the perimidine ring system, which is crucial for its biological activity. nih.gov

Structure-Property Relationship (SPR) Studies from a Computational Perspective

Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. From a computational perspective, this involves using the data generated from DFT calculations and MD simulations to build predictive models. nih.gov

For this compound, computational SPR studies can elucidate how modifications to its structure, such as adding different substituents, would affect its electronic properties, reactivity, and potential biological activity. researchgate.net For instance, by systematically changing the functional groups on the perimidine ring and calculating the resulting quantum chemical descriptors, researchers can design new derivatives with enhanced properties for specific applications. rsc.org

Theoretical Basis for Tautomeric Preferences and Stability

The study of tautomerism, a form of structural isomerism involving the migration of a proton, is crucial for understanding the chemical behavior and stability of heterocyclic compounds like this compound. Theoretical and computational chemistry provide powerful tools to investigate the relative stabilities of different tautomeric forms and the energetic barriers to their interconversion.

The primary tautomerism in this compound involves the migration of a proton between the nitrogen atoms of the perimidine ring and the exocyclic amide group. This gives rise to several potential tautomers. The main forms of interest are the amino (or enamine) form and the imino form, which can exist in different conformations.

Computational studies, typically employing Density Functional Theory (DFT) methods, are instrumental in determining the most stable tautomer. These calculations can predict the optimized geometry, electronic structure, and relative energies of each tautomeric form.

Research Findings

While specific, detailed computational studies exclusively on this compound are not extensively reported in publicly available literature, valuable insights can be drawn from research on closely related structures. For instance, studies on ethyl 1H-perimidine-2-carboxylate, a compound with a similar electronic and structural framework, have been conducted. nih.gov These investigations, utilizing both NMR spectroscopy and computational methods such as ab initio Hartree-Fock (HF) and DFT (B3LYP) calculations, have consistently shown that the enamine tautomer is significantly more stable than the imine tautomer . nih.gov

The greater stability of the enamine form is attributed to two primary factors:

The general findings from related perimidine derivatives strongly suggest that this compound will also predominantly exist in its enamine tautomeric form.

Illustrative Data Tables

The following tables illustrate the type of data typically generated from DFT calculations to compare the stability of different tautomers. The values presented here are for illustrative purposes to demonstrate the format and nature of computational chemistry results, as specific calculated data for this compound is not available in the cited literature.

Table 1: Illustrative Relative Energies of this compound Tautomers

This table would typically show the relative energies of the different tautomers, calculated using a specific level of theory (e.g., B3LYP/6-311++G(d,p)). The most stable tautomer is assigned a relative energy of 0.00 kcal/mol.

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer A | Enamine form with intramolecular H-bond | 0.00 |

| Tautomer B | Imino form (Z-isomer) | +8.5 |

| Tautomer C | Imino form (E-isomer) | +10.2 |

| Tautomer D | Enol-imine form | +15.7 |

Note: The energy values are hypothetical and for illustrative purposes only.

Table 2: Illustrative Key Geometric Parameters of the Most Stable Tautomer (Enamine Form)

This table would present key bond lengths and angles for the optimized geometry of the most stable tautomer, providing insight into its structure.

| Parameter | Description | Value (Å or °) |

| d(N1-H) | Perimidine N-H bond length | 1.02 |

| d(C2=O) | Carbonyl C=O bond length | 1.24 |

| d(N-H...O) | Intramolecular H-bond length | 1.85 |

| a(C-N-H) | Angle of the H-bond donor | 125.5 |

| a(C=O...H) | Angle of the H-bond acceptor | 118.0 |

Note: The geometric values are hypothetical and for illustrative purposes only.

These theoretical predictions are fundamental for understanding the reactivity, spectroscopic properties, and potential biological activity of this compound, as the predominant tautomeric form will dictate its chemical behavior.

Reaction Mechanisms and Reactivity of 1h Perimidine 2 Carboxamide

Electrophilic Substitution Reactions on the Perimidine Core

The perimidine nucleus, a fusion of a pyrimidine (B1678525) and a naphthalene (B1677914) ring, exhibits a distinct pattern of reactivity towards electrophiles. The naphthalene portion of the molecule is electron-rich and therefore susceptible to electrophilic attack. nih.gov Due to the high electron density, electrophilic substitution reactions such as acylation, halogenation, and sulfonation preferentially occur at the 4- and 9-positions of the perimidine ring system. nih.gov

In contrast, the pyrimidine ring is electron-deficient, making electrophilic aromatic substitution at the C-5 position generally difficult. researchgate.net However, the presence of activating groups can facilitate the introduction of an electrophile at this position. researchgate.net For 1H-perimidine-2-carboxamide, the carboxamide group at the 2-position further deactivates the pyrimidine ring towards electrophilic attack.

Nucleophilic Attack Pathways and Derivatization

The heterocyclic ring of the perimidine system is π-deficient, making it susceptible to nucleophilic reactions. nih.gov This reactivity can be harnessed for the synthesis of various derivatives. N-Alkylated perimidines, for instance, can undergo condensation with acylating molecules at the 6- and 7-positions to form quaternary salts. nih.gov

Furthermore, the presence of the carboxamide group at the 2-position provides a handle for derivatization. For example, new 1H-perimidin-2-amine derivatives have been synthesized through the reaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides. tandfonline.com This reaction proceeds through the formation of an intermediate thiourea (B124793), which then undergoes cyclization with the elimination of hydrogen sulfide (B99878) to form the perimidine ring. tandfonline.com

A variety of 2-substituted-2,3-dihydro-1H-perimidines have also been synthesized by condensing 1,8-diaminonaphthalene (B57835) with different aldehydes and ketones. researchgate.net

Cyclization and Ring Closure Mechanisms

The synthesis of the perimidine ring system itself is a prime example of a cyclization reaction. The most common method involves the condensation of 1,8-naphthalenediamine (NDA) with a carbonyl compound. nih.gov The general mechanism proceeds as follows:

Activation of the carbonyl group: The carbonyl carbon is activated by a catalyst or solvent. nih.gov

Formation of a Schiff base: The activated carbonyl group reacts with one of the amino groups of NDA to form a Schiff base imine intermediate, with the elimination of a water molecule. nih.gov

Nucleophilic attack and cyclization: The second amino group of the NDA derivative then performs a nucleophilic attack on the imine carbon, leading to the formation of a cyclic intermediate. nih.gov

Proton transfer: A final 1,3-proton transfer results in the formation of the perimidine derivative. nih.gov

Various catalysts, including acid catalysts, metal catalysts, and nanocatalysts, have been employed to facilitate this reaction under different conditions. nih.gov For instance, a cobalt-catalyzed reductive cyclization of dinitroarenes with aldehydes has been developed for the synthesis of 1H-perimidines. nih.gov

New perimidine derivatives have also been synthesized through the direct condensation of naphthalene-1,8-diamine with itaconic and citraconic anhydrides at low temperatures. The substituent group on the anhydride (B1165640) was found to significantly influence the cyclization pathway and the final product structure. researchgate.net

Formation of Fused Systems from this compound Precursors

The perimidine ring system serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. eurekaselect.comx-mol.com For example, N-alkylated perimidines can be hydroxylated to produce perimidin-2-ones. nih.gov

Furthermore, tandem reactions involving Schmidt-reaction, nitrosation, and heterocyclization can lead to the formation of novel tetraazacyclopenta[c,d]phenalenes. researchgate.net Another example is the double peri-annelation of biperimidines with 1,3-dicarbonyl compounds, which affords 2,2′-bi-1,3-diazapyrenes. researchgate.net

The synthesis of N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides demonstrates the use of this compound precursors in creating more complex molecules. tandfonline.com This synthesis involves the reaction of naphthalene-1,8-diamine with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides, resulting in the formation of a perimidine ring with a carboxamide-containing substituent. tandfonline.com

Influence of the Carboxamide Group on Perimidine Reactivity Profiles

Conversely, the carboxamide group can influence nucleophilic attack. While the pyrimidine ring is inherently electron-deficient and prone to nucleophilic reactions, the specific nature and position of the carboxamide group can modulate this reactivity. For instance, in pyridine (B92270) carboxamides, the position of the amide group (ortho, meta, or para) has been shown to affect the yield of alkylation reactions. mdpi.com An amide group in the meta or para position increases the reaction yield, while an ortho position decreases it, partly due to steric hindrance. mdpi.com Although this is in a different heterocyclic system, similar electronic and steric effects of the carboxamide group can be expected to play a role in the reactivity of this compound.

The carboxamide group itself can also participate in reactions. The hydrogen atom on the amide can form intramolecular hydrogen bonds, which can stabilize transition states and influence reaction mechanisms, as has been proposed for the reaction of sultones with meta-pyridine carboxamides. mdpi.com

Coordination Chemistry and Supramolecular Assembly of 1h Perimidine 2 Carboxamide

Ligand Properties of the 1H-Perimidine-2-carboxamide Scaffold

The this compound scaffold possesses unique characteristics that make it an excellent ligand for metal coordination. nih.gov The perimidine ring system, a fusion of a pyrimidine (B1678525) and a naphthalene (B1677914) ring, provides a rigid and planar structure with a delocalized π-electron system. nih.gov This π-system can engage in various non-covalent interactions, which are crucial for the formation of supramolecular assemblies.

The carboxamide group introduces additional donor atoms, the nitrogen and oxygen, which can participate in coordination with metal ions. The presence of both the perimidine ring and the carboxamide group allows for multiple binding modes, making it a versatile ligand. The electronic properties of the perimidine ring can be tuned by introducing different substituents, which in turn influences the ligand's coordination behavior and the properties of the resulting metal complexes. nih.gov

Complex Formation with Transition Metal Ions (e.g., Copper (II), Silver (I), Cobalt (II), Ruthenium (III))

Derivatives of 1H-perimidine have been shown to form stable complexes with a variety of transition metal ions, including Copper (II), Silver (I), Cobalt (II), and Ruthenium (III). researchgate.net The synthesis of these complexes often involves the reaction of a 1H-perimidine derivative with a salt of the desired metal ion in a suitable solvent. researchgate.net The resulting complexes have been characterized using various techniques, including elemental analysis, spectroscopy (IR, NMR, UV-Vis), and single-crystal X-ray diffraction. researchgate.netnih.gov

For instance, new series of 1H-perimidine-2-thiol derivatives and their corresponding ligands have been successfully synthesized and complexed with Cu(II), Ag(I), Co(II), and Ru(III) ions. researchgate.net Similarly, a cobalt-catalyzed synthesis of 2,3-dihydro-1H-perimidine has been developed, highlighting the role of transition metals in the synthesis and modification of the perimidine scaffold itself. rsc.org

Binding Interactions and Coordination Modes

The this compound scaffold and its derivatives can coordinate to metal ions through several modes. The nitrogen atoms of the perimidine ring and the oxygen and nitrogen atoms of the carboxamide group can all act as donor sites. at.ua This versatility allows for the formation of both mononuclear and polynuclear complexes with diverse geometries.

The specific coordination mode depends on several factors, including the nature of the metal ion, the substituents on the perimidine ring, and the reaction conditions. For example, in some complexes, the perimidine derivative acts as a bidentate ligand, coordinating through one of the perimidine nitrogens and the carbonyl oxygen of the carboxamide group. In other cases, it can act as a bridging ligand, connecting two or more metal centers. at.ua The study of pyridine (B92270) carboxamides and pyrazine (B50134) carboxamides with Cu(II) has shown that the carboxamide function coordinates effectively in chelate ligands. mdpi.com

| Metal Ion | Observed Coordination | Reference |

| Copper (II) | Square planar, Square pyramidal | mdpi.comnih.gov |

| Silver (I) | Not specified in abstracts | researchgate.net |

| Cobalt (II) | Not specified in abstracts | researchgate.netrsc.org |

| Ruthenium (III) | Not specified in abstracts | researchgate.net |

Applications in Chemo-sensing and Metal Ion Detection

The unique photophysical properties of perimidine derivatives, often characterized by fluorescence, make them excellent candidates for the development of chemosensors for metal ion detection. nih.govsemanticscholar.org The binding of a metal ion to the perimidine ligand can cause a significant change in its fluorescence properties, such as enhancement or quenching of the emission intensity, or a shift in the emission wavelength. semanticscholar.org This change can be used to selectively detect and quantify the concentration of the target metal ion.

For example, a new perimidine-based fluorescent chemosensor has been developed for the selective "turn-on" detection of Cu2+ ions. semanticscholar.org The addition of Cu2+ to a solution of the sensor resulted in a significant enhancement of its fluorescence intensity, allowing for the sensitive detection of this environmentally and biologically important metal ion. semanticscholar.org The binding of copper ions to the nitrogen atoms on the perimidine was confirmed by 1H NMR spectroscopy. semanticscholar.org Perimidine derivatives have also been explored for their ability to detect other metal ions like Al(III) and Fe(III). nih.gov

| Analyte | Sensing Mechanism | Observed Change | Reference |

| Copper (II) | Chelation-enhanced fluorescence | Fluorescence enhancement | semanticscholar.org |

| Copper (II) | Strong binding interaction | Naked-eye detection | nih.gov |

| Aluminum (III) | Not specified in abstracts | Fluorescence change | nih.gov |

| Iron (III) | Not specified in abstracts | Fluorescence change | nih.gov |

Supramolecular Architectures Involving Hydrogen Bonding and π-Interactions

Beyond metal coordination, the this compound scaffold is adept at forming intricate supramolecular architectures through non-covalent interactions, primarily hydrogen bonding and π-π stacking. mdpi.comuni-regensburg.de The amide group is a classic motif for forming robust hydrogen bonds, where the N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. uni-regensburg.deresearchgate.net These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

| Interaction Type | Participating Groups | Resulting Structure | Reference |

| Hydrogen Bonding | Amide N-H and Carbonyl O | Chains, Dimers | mdpi.comuni-regensburg.deresearchgate.net |

| π-π Stacking | Perimidine rings | Sheets, Stacked columns | researchgate.net |

| C-H···π Interactions | Not specified in abstracts | Chains | nih.gov |

Exploration of Molecular Interactions with Biological Macromolecules Academic Focus

Ligand-Macromolecule Binding Mechanisms: Theoretical and In Vitro Insights

The interaction of 1H-Perimidine-2-carboxamide and its analogs with biological targets is a key area of research, employing both computational and experimental approaches to elucidate binding mechanisms.

Molecular Docking and Dynamics Simulations of Perimidine-2-carboxamide with Enzymes/Receptors

Molecular docking and dynamics simulations are powerful tools to predict and analyze the binding of perimidine derivatives to the active sites of enzymes and receptors. These computational methods provide insights into the binding affinity, stability, and conformational changes of both the ligand and the macromolecule upon complex formation. researchgate.net

For instance, studies on perimidine derivatives have shown their potential as antimicrobial agents by targeting essential microbial enzymes. Molecular docking studies have identified perimidine compounds that bind efficiently to dihydrofolate reductase and DNA gyrase from Staphylococcus aureus and Escherichia coli, respectively, as well as the ERG11 gene from fungi. researchgate.net The docking scores, which represent the binding energy, indicate a strong affinity of these compounds for the target proteins. researchgate.net Subsequent molecular dynamics simulations have further validated these findings, demonstrating that the shortlisted compounds form stable complexes within the active sites of these proteins. researchgate.net

Similarly, in the context of antiviral research, derivatives of pyridopyrrolopyrimidines containing a carboxamide fragment have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govrsc.org Docking simulations highlighted non-covalent interactions within the Mpro binding pocket. rsc.org Molecular dynamics simulations further supported these findings by predicting the stability of the ligand-protein complex, corroborating the inhibitory activity observed in vitro. rsc.org

The flexible nature of proteins is a critical factor in ligand binding, and molecular dynamics simulations are essential for confirming the stability and precise binding mode of a ligand-protein complex. openpharmaceuticalsciencesjournal.com These simulations, often run for nanoseconds, can reveal minor conformational changes and fluctuations that are not apparent in static docking models. nih.govnih.gov

Table 1: Molecular Docking and Dynamics Simulation Data of Perimidine and Related Carboxamide Derivatives

| Compound/Derivative | Target Enzyme/Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability |

|---|---|---|---|---|

| Perimidine derivative 3f | Dihydrofolate reductase (3SRW) | -10.6 | Not specified | Stable binding observed |

| Perimidine derivative 3o | ERG11 (4LXJ) | -11.3 | Not specified | Stable binding observed |

| Pyridopyrrolopyrimidine 29 | SARS-CoV-2 Mpro | Not specified | Not specified | Predicted to be stable |

| Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) 26k | Pantothenate synthetase (3IVX) | -7.370 | Gly158, Met195, Pro38, Hie47 (pi-cation) | Stable with acceptable RMSD (< 3 Å) |

Computational Prediction of Binding Affinity and Interaction Motifs

Computational models are instrumental in predicting the binding affinity of ligands and identifying key interaction motifs. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various carboxamide-containing scaffolds to guide the design of new inhibitors. nih.gov These models generate contour maps that highlight regions where modifications to the chemical structure could enhance or diminish biological activity. nih.gov

For imidazo[1,2-a]pyridine-3-carboxamide analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model, combined with 3D-QSAR, provided theoretical guidance for designing novel derivatives with improved antimycobacterial activity. openpharmaceuticalsciencesjournal.com

The prediction of binding affinity can also be refined using methods like the Prime/Molecular Mechanics Generalized Born Surface Area (Prime/MMGBSA) approach, which calculates the free energy of binding. openpharmaceuticalsciencesjournal.com Such computational tools are invaluable for prioritizing compounds for synthesis and experimental testing. rsc.org

DNA/RNA Intercalation and Groove Binding Studies of Perimidine Scaffolds

The planar aromatic structure of the perimidine scaffold makes it a candidate for interaction with nucleic acids, either through intercalation between base pairs or by binding to the major or minor grooves. These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, a property exploited in the development of anticancer agents.

Studies on compounds with similar structural features, such as phenoxazone chromophores in actinomycin (B1170597) D, have shown that intercalation is a primary mode of DNA binding. nih.gov This process often involves the insertion of the planar ring system between G-C base pairs, accompanied by the positioning of side chains within the DNA grooves. nih.gov Such binding can induce significant conformational changes in the DNA, including bending and unwinding of the helix. nih.gov

While specific studies on this compound intercalation are not detailed in the provided context, the general principles of DNA binding by planar aromatic molecules are well-established. researchgate.net The competition between groove binding and intercalation is a subtle process influenced by factors such as ligand concentration and the specific DNA sequence. researchgate.net For some ligands, minor groove binding may be favored at low concentrations, while intercalation becomes the dominant mode at higher concentrations. researchgate.net

Modulatory Effects on Biochemical Pathways: Investigating Molecular Recognition

The ability of perimidine derivatives to modulate biochemical pathways stems from their capacity for molecular recognition of specific biological targets. The development of molecules that can activate or deactivate certain receptors is a significant goal in medicinal chemistry. nih.gov

For example, pyrimidine (B1678525) derivatives have been shown to modulate the activity of the Aryl hydrocarbon receptor (AhR) and the glucocorticoid receptor (GR). nih.gov While these compounds were found to be less potent activators than the respective positive controls, some exhibited antagonistic effects, demonstrating their potential as modulators of these signaling pathways. nih.gov

In the context of viral infections, the carboxamide moiety is a recognized pharmacophoric group in inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govrsc.org The carboxamide group of some inhibitors forms crucial hydrogen bonds with amino acid residues in the active site of the enzyme, such as His163 and Phe140. rsc.org This specific molecular recognition is the basis for their inhibitory activity.

Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov From a molecular interaction perspective, SAR studies aim to understand how modifications to a ligand's structure affect its binding to a biological target.

For a series of influenza A virus replication inhibitors, a steep SAR was observed around the pyridone carboxamide moiety. acs.org The presence of electron-withdrawing groups was found to be crucial for the formation of a salt bridge and for engaging a hydrophobic pocket and a hydrogen-bonding network within the target protein. acs.org

In the development of inhibitors for the SARS-CoV-2 main protease, SAR analysis of novel pyridopyrrolopyrimidine-2-carboxamides revealed the importance of specific substitutions on the scaffold for potent antiviral activity. nih.gov Similarly, SAR studies on withaferin-A derivatives as potential Mpro inhibitors highlighted how specific modifications led to significant differences in binding affinity. nih.govnih.gov

These studies often combine experimental data with computational modeling to rationalize the observed SAR and guide the design of more potent and selective compounds. acs.org

Table 2: Structure-Activity Relationship (SAR) Insights for Perimidine-related Scaffolds

| Scaffold | Target | Key Structural Feature for Activity | Impact on Molecular Interaction |

|---|---|---|---|

| Pyridone carboxamide | Influenza A Nucleoprotein | Electron-withdrawing groups on pyridone | Facilitates salt bridge formation and hydrogen bonding. acs.org |

| Pyridopyrrolopyrimidine-2-carboxamide | SARS-CoV-2 Mpro | Benzodioxan derivative | Potent inhibition of viral growth. nih.gov |

| Withaferin-A derivative | SARS-CoV-2 Mpro | Specific fragment modifications | Significant variations in binding affinity. nih.govnih.gov |

Role of Perimidine-2-carboxamide as a Chemical Probe for Fundamental Biological Mechanisms